Vermiculite

Overview

Description

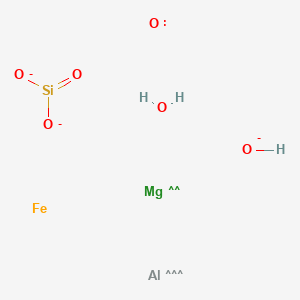

Vermiculite is a naturally occurring mineral belonging to the phyllosilicate group, sharing characteristics with micas. It is a hydrated magnesium aluminum-iron silicate with the formula (Mg,Fe,Al)3(Al,Si)4O10(OH)2·4H2O . This compound is known for its ability to expand or exfoliate when heated, a process due to the presence of water molecules within its structure . This unique property makes it valuable in various industries, including construction, horticulture, and insulation .

Mechanism of Action

Target of Action

Vermiculite is a naturally occurring mineral, primarily composed of hydrated phyllosilicate minerals . It is a multilayer silicate mineral mainly consisting of hydrated silicate of magnesium, aluminium, iron, calcium, and potassium . The primary targets of this compound are the interlayer water molecules trapped within its structure . These water molecules play a crucial role in the expansion of this compound when heated .

Mode of Action

This compound undergoes significant expansion when heated . This expansion, also known as exfoliation, occurs due to the release of the interlayer water molecules in the mineral’s structure when subjected to high temperatures . A novel method of sodium ion modification has been proposed to improve this compound’s thermal expansibility . The modification effects were characterized via X-ray fluorescence spectroscopy, X-ray diffraction, and thermogravimetric-differential thermal analysis . The result indicated that sodium ions entered this compound interlayers through the exchange of interlamellar calcium ions .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the mineralization and mobilization of nutrients. This compound has a high cation-exchange capacity (CEC) at 100–150 meq/100 g . The negative layer charge arises from substitution of Al³⁺ for Si⁴⁺ in tetrahedra and substitution for lower charge cations in octahedra and from the presence of vacancies . The negative layer charge is balanced by the positively charged interlayer material . This balance plays a crucial role in the mineralization process, enhancing the availability of nutrients.

Pharmacokinetics (ADME Properties)

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its analogous properties. This compound’s properties allow it to retain water effectively, absorbing up to three to four times its weight in water . This property, along with its ability to expand when heated, contributes to its bioavailability in various applications, such as horticulture and construction .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its interaction with other materials and its impact on the environment. For instance, this compound-modified biochar enhances the adsorption capacity and stability of mercury . On a molecular level, the presence of this compound in a composite system alters the properties of the full system .

Action Environment

Environmental factors significantly influence this compound’s action, efficacy, and stability. For instance, the temperature has a significant effect on the diffusion coefficient of water in this compound . Moreover, the addition of various inorganic materials such as sawdust and fly ash can mitigate greenhouse gas emissions during the vermicomposting process . Thus, the environment plays a crucial role in determining the effectiveness and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vermiculite is typically formed by the weathering or hydrothermal alteration of biotite or phlogopite . The process involves several stages:

Industrial Production Methods

In industrial settings, this compound is mined from deposits and then processed to enhance its properties. One novel method involves sodium ion modification to improve thermal expansibility . The process includes:

Chemical Reactions Analysis

Vermiculite undergoes various chemical reactions, including:

Oxidation and Reduction: This compound can participate in oxidation-reduction reactions, particularly involving its iron content.

Substitution: The potassium ions between the molecular sheets of this compound can be replaced by magnesium and iron ions.

Common reagents and conditions used in these reactions include:

Sodium Ions: Used for modifying the thermal expansibility of this compound.

Hydrochloric Acid: Used in the preparation of PVA nanocomposites with this compound.

Major products formed from these reactions include expanded this compound, which is used in various industrial applications .

Scientific Research Applications

Vermiculite has a wide range of scientific research applications:

Comparison with Similar Compounds

Vermiculite is often compared with other phyllosilicate minerals such as montmorillonite and biotite .

Montmorillonite: Similar in structure but has a higher cation-exchange capacity and is more commonly used in drilling muds and as a soil conditioner.

Biotite: A precursor to this compound, biotite is less expandable and has different chemical properties.

This compound’s unique ability to expand significantly when heated and its high cation-exchange capacity make it distinct from these similar compounds .

Biological Activity

Vermiculite is a naturally occurring mineral that has gained attention for its diverse biological activities, particularly in agriculture, microbiology, and material science. This article explores the biological activity of this compound, focusing on its applications in solid-state fermentation, antibacterial properties, and potential as a substrate in various biological contexts.

Overview of this compound

This compound is a hydrated laminar mineral composed of magnesium, iron, and aluminum silicates. It expands when heated, resulting in a lightweight material with high porosity and moisture retention capabilities. These properties make it an excellent candidate for various biological applications.

Solid-State Fermentation

One of the most significant biological activities of this compound is its role as a carrier in solid-state fermentation (SSF). Research has demonstrated that this compound can enhance the production of extracellular proteases by micromycetes such as Aspergillus ochraceus and Aspergillus ustus.

Key Findings:

- Higher Productivity: The productivity of mycelium on this compound was found to be 3 to 18 times higher than that on submerged cultivation or other carriers like silica gel .

- Proteolytic Activity: Under SSF conditions, A. ochraceus achieved a maximum protease activity of 170.5 U/mg of biomass on the 8th day, while A. ustus reached 109.8 U/mg by the 6th day .

- Mechanism: The unique physicochemical properties of this compound allow for better entanglement of fungal hyphae, increasing surface area for growth and enzyme secretion .

Table 1: Protease Activity Comparison

| Micromycete | Carrier | Maximum Protease Activity (U/mg) | Day Achieved |

|---|---|---|---|

| A. ochraceus | This compound | 170.5 | 8 |

| A. ustus | This compound | 109.8 | 6 |

| A. ochraceus | Silica Gel | 92.2 | 5 |

| A. ustus | Silica Gel | 42.9 | 9 |

Antibacterial Properties

This compound has also been studied for its antibacterial properties when modified or combined with other agents such as chlorhexidine or silver nanoparticles.

Research Insights:

- Antibacterial Efficiency: Studies have shown that this compound combined with chlorhexidine exhibits significant antibacterial activity against pathogens such as Escherichia coli and Enterococcus faecalis, demonstrating effective inhibition after just 24 hours .

- Nanoparticle Coatings: The incorporation of silver nanoparticles onto this compound enhances its antimicrobial properties, making it a promising material for medical applications .

Table 2: Antibacterial Activity Summary

| Modification | Pathogen | Inhibition Effectiveness |

|---|---|---|

| This compound + Chlorhexidine | E. coli | Effective after 24h |

| Silver-coated this compound | S. aureus | Nearly 100% activity |

Case Studies

- Use in Agriculture:

- Microbial Production Systems:

Properties

InChI |

InChI=1S/Al.Fe.Mg.O3Si.2H2O.O/c;;;1-4(2)3;;;/h;;;;2*1H2;/q;;;-2;;;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRQDEYEBLCJFZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[O].[O-][Si](=O)[O-].[Mg].[Al].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlFeH3MgO6Si-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A hydrated magnesium-iron-aluminum silicate that expands up to 20 times when heated to 1093 degrees C; [Hawley] | |

| Record name | Vermiculite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1318-00-9 | |

| Record name | Vermiculite (Mg0.33[Mg2-3(Al0-1Fe0-1)0-1](Si2.33-3.33Al0.67-1.67)(OH)2O10.4H2O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1318-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.